N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
描述
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound characterized by a tetrahydronaphthalene (tetralin) backbone substituted with an amine group at the 1-position, which is further functionalized with a pyridin-4-ylmethyl moiety.
The compound’s synthesis likely follows reductive amination or nucleophilic substitution pathways, as observed in related tetrahydronaphthalen-1-amine derivatives. For example, reductive amination between 1,2,3,4-tetrahydronaphthalen-1-amine and pyridine-4-carbaldehyde, followed by purification, is a plausible route .
属性
IUPAC Name |
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h1-2,4,6,8-11,16,18H,3,5,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCKMUOZSNPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395983 | |
| Record name | N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-50-1 | |
| Record name | N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine, a compound with the molecular formula C16H18N2, has garnered attention in recent research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N2
- Molecular Weight : 238.33 g/mol
- CAS Number : 884497-50-1
The compound's structure includes a tetrahydronaphthalene moiety linked to a pyridine ring, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antibacterial and potential anticancer applications.
Antibacterial Activity
A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, indicating that it may target essential bacterial pathways. The investigation involved high-throughput screening of a diverse chemical library, where derivatives of this compound showed promising in vitro activity against tuberculosis with minimal inhibitory concentrations (MICs) ranging from 2.7 µM to 21 µM depending on structural modifications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the pyridine and naphthalene components can significantly affect the compound's potency. For instance:
| Compound Modification | MIC (µM) | Activity |
|---|---|---|
| Original Compound | 21 | Moderate |
| 4PP-5 (sulfonamide) | 6.3 | Active |
| 4PP-13 (N-1 urea) | 23 | Inactive |
| 4PP-31 (1-naphthyl) | 2.7 | Active |
These findings suggest that specific substitutions can enhance or diminish antibacterial efficacy .
Case Study 1: Antitubercular Screening
In a significant study published in Nature, researchers screened approximately 100,000 compounds for their ability to inhibit Mycobacterium tuberculosis. This compound was among the candidates that exhibited selective activity against MmpL3, a crucial target in tuberculosis treatment .
Case Study 2: Inhibition of GTPase Activity
Another study investigated its role as a GTP competitive inhibitor of dynamin I and II. The compound demonstrated an inhibition concentration of approximately 170 µM on dynamin I GTPase activity, suggesting potential applications in cellular processes involving endocytosis and membrane trafficking .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets within bacterial cells and possibly mammalian cells involved in critical pathways such as lipid metabolism and cell division.
相似化合物的比较
Comparison with Similar Compounds
The biological and chemical profiles of N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine can be contextualized through comparisons with structurally related compounds. Key analogs are grouped below based on substituents and activities:
Piperazine-Substituted Analogs
Compounds featuring piperazine substituents demonstrate high affinity for serotonin receptors. For instance:
- 4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43) : Exhibits potent 5-HT7 receptor agonism (Ki = 0.13–1.1 nM) with selectivity over 5-HT1A, 5-HT2A, and D2 receptors .
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides : Optimized lipophilicity enhances 5-HT7 binding (EC50 = 0.90–1.77 µM) .
Pyridine-Containing Analogs
Pyridine derivatives often target opioid or ion channels:
- (S)-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (4) : A G protein-biased mu-opioid receptor agonist with high potency (HRMS m/z 391.2708) .
- N-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]-2-(1H-indol-3-yl)ethanamine (14) : Modulates TRPM8 channels, though activity data are unspecified .
Key Difference : The pyridin-4-ylmethyl group’s para-substitution may alter receptor selectivity compared to pyridin-2-yl or indole-containing analogs.
Aryl/Alkyl-Substituted Analogs
- N-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 356092-88-1): No activity data provided, but methoxy groups likely enhance metabolic stability .
- N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride : Propargyl substituents are used in click chemistry for bioconjugation .
Key Difference: The pyridin-4-ylmethyl group introduces a basic nitrogen atom, which may enhance solubility and hydrogen-bonding interactions relative to non-polar alkyl/aryl groups.
Structural and Pharmacokinetic Comparison
*Calculated based on molecular formula C16H18N2.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives?
- Methodological Answer : Derivatives are typically synthesized via reductive amination or alkylation of 1,2,3,4-tetrahydronaphthalen-1-amine scaffolds. For example, trans-4-substituted analogs (e.g., cyclohexyl or biphenyl groups) are prepared using ketone intermediates subjected to catalytic hydrogenation or Grignard reactions, followed by purification via HPLC with hexane/alcohol solvent systems (yields: 58–75%) . NMR (¹H/¹³C) and HRMS are standard for structural validation.
Q. Which spectroscopic techniques confirm the molecular structure and purity of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming stereochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.9 ppm, methylene groups at δ 2.3–3.4 ppm). HPLC with chiral columns (e.g., MeOH/EtOH/hexanes) resolves enantiomers, while HRMS ensures molecular mass accuracy (±0.05 Da) .
Q. What pharmacological targets are associated with this compound class?
- Methodological Answer : Structural analogs show affinity for CNS targets like serotonin receptors (5-HT7) and dopamine/norepinephrine transporters. For instance, trans-4-(3,4-dichlorophenyl) derivatives exhibit inhibitory activity on neuronal monoamine uptake (IC₅₀: <1 µM) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for stereoisomers of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., tert-butanesulfinamide) enable enantioselective synthesis. For example, (SS,1R)-configured derivatives are synthesized via asymmetric imine reduction (70% yield, >99% ee) using NaBH₄ in CH₂Cl₂, validated by polarimetry ([α]D = +53.1) . DFT calculations aid in predicting stereochemical outcomes .
Q. How do structural modifications (e.g., substituents on the tetrahydronaphthalene ring) influence 5-HT7 receptor affinity?
- Methodological Answer : Lipophilic substituents (e.g., biphenyl or chlorophenyl groups) enhance binding via hydrophobic interactions. Piperazinehexanamide derivatives with aryl groups achieve nanomolar Ki values (e.g., 0.58 nM for 5-HT7). Modifying alkyl chain length or introducing electron-withdrawing groups (Cl, CF₃) improves selectivity over D₂ and 5-HT1A receptors (>200-fold) .
Q. What computational strategies predict the compound’s binding mode to biological targets?
- Methodological Answer : Molecular docking and MD simulations using homology models of 5-HT7 receptors identify key interactions (e.g., hydrogen bonds with Ser5.42, π-π stacking with Phe6.51). DFT optimizes ground-state geometries for docking accuracy .
Q. How can HPLC conditions resolve enantiomers in racemic mixtures?
- Methodological Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with isocratic elution (hexanes:2-PrOH = 85:15, 1.5 mL/min) achieve baseline separation (Rt: 11.2–17.2 min). Adjusting alcohol content (5–10%) balances resolution and runtime .
Q. What role do intramolecular hydrogen bonds play in stabilizing the compound’s conformation?
- Methodological Answer : X-ray crystallography reveals intramolecular O–H···N bonds (2.54 Å) in Schiff base analogs, forming six-membered rings that rigidify the structure. This stabilization is critical for maintaining bioactive conformations .
Key Research Considerations
- Contradictions : While trans-diastereomers often show higher CNS activity, some cis-isomers (e.g., N-formamide derivatives) retain potency, suggesting flexibility in binding pockets .
- Unresolved Issues : Limited data on metabolic stability and blood-brain barrier penetration for pyridinylmethyl derivatives.
- Methodological Gaps : Standardized protocols for scaling enantioselective syntheses are lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
